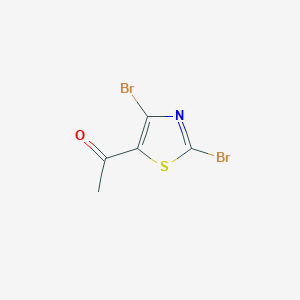

1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(2,4-dibromo-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NOS/c1-2(9)3-4(6)8-5(7)10-3/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLQXIYNYGXJNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one typically involves the bromination of thiazole derivatives. One common method involves the reaction of thiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, resulting in the formation of the dibromo derivative .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Key spectral data for characterization:

| Property | Observation |

|---|---|

| 1H NMR (DMSO-d6) | Singlet at δ 2.30–2.32 ppm (CH3CO) |

| 13C NMR | δ 186.0–186.3 ppm (C=O) |

| IR | ν ~1680 cm⁻¹ (C=O stretch) |

Substitution Reactions at Bromine Positions

The bromine atoms on the thiazole ring undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles, enabling functionalization:

Table 1: Substitution Reactions of 1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one

Notable Observations:

-

Regioselectivity : Substitution occurs preferentially at the 5-position due to electronic and steric factors .

-

Mechanism : Reactions proceed via a two-step process involving intermediate thiocyanate formation, followed by cyclocondensation .

Cyclization and Heterocycle Formation

The acetyl group participates in condensation reactions to form fused heterocycles:

Example Reaction Pathways:

-

Hydrazone Formation :

Reaction with hydrazines yields hydrazones, which cyclize under acidic conditions to form pyrazole or imidazole derivatives . -

Thiosemicarbazone Cyclization :

Thiosemicarbazones derived from the acetyl group undergo intramolecular cyclization to yield thiazolo[3,2-b] triazoles with antitumor activity .

Stability and Reactivity Considerations

Scientific Research Applications

Overview

1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one is a thiazole derivative that has garnered attention in various scientific fields due to its unique chemical properties and biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, agriculture, and material science.

Medicinal Chemistry

This compound has been explored for its pharmacological properties, particularly in the development of antimicrobial agents. Research indicates that thiazole derivatives can exhibit significant antibacterial and antifungal activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains have been reported to range from 0.5 to 8 µg/mL, indicating strong potential as a lead compound in antibiotic development .

Agricultural Applications

The compound's ability to act as a fungicide has been investigated in agricultural settings. Thiazole derivatives are known for their effectiveness against plant pathogens, making them valuable in crop protection:

- Fungicidal Properties : Research has demonstrated that this compound can effectively reduce fungal infections in crops, thereby enhancing yield and quality .

Material Science

In material science, thiazole derivatives are utilized in the synthesis of novel materials with unique electronic properties:

- Conductive Polymers : The incorporation of thiazole moieties into polymer matrices has led to the development of conductive materials that are applicable in electronic devices .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics. The study concluded that it could serve as a promising candidate for new antimicrobial agents .

Case Study 2: Agricultural Impact

In an agricultural trial, the compound was tested for its effectiveness against Fusarium species responsible for crop diseases. The results showed a significant reduction in disease incidence when treated with formulations containing this compound. This highlights its potential as an eco-friendly fungicide .

Mechanism of Action

The mechanism of action of 1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one depends on its specific application. In antimicrobial research, the compound is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to their death . In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with two bromine atoms and an ethanone group. The presence of these halogen substituents is critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting their growth.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.030 mg/mL |

The results indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values suggesting strong inhibitory effects on these pathogens .

Anticancer Activity

In addition to its antimicrobial properties, studies have explored the anticancer potential of thiazole derivatives, including this compound. It has shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells using the MTT assay. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 40 µM .

Table 2: Cytotoxicity Results Against MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 25 | 70 |

| 50 | 40 |

| 100 | 20 |

This data suggests that higher concentrations of the compound lead to increased cytotoxicity in cancer cells.

The mechanism by which this compound exerts its biological effects involves interference with essential biomolecular pathways in microorganisms and cancer cells.

Antimicrobial Mechanism

For antimicrobial activity, it is hypothesized that the compound disrupts the synthesis of critical components such as nucleic acids or proteins within microbial cells, leading to cell death .

Anticancer Mechanism

In cancer cells, the compound may induce apoptosis through pathways involving oxidative stress or by inhibiting specific signaling pathways critical for cell proliferation . Molecular docking studies have suggested interactions with key proteins involved in cancer cell survival.

Comparative Analysis with Similar Compounds

To further understand the efficacy of this compound, it is beneficial to compare it with other thiazole derivatives.

Table 3: Comparison of Thiazole Derivatives

| Compound | Antimicrobial Activity (MIC against E. coli) | Anticancer Activity (IC50 against MCF-7) |

|---|---|---|

| This compound | 0.020 mg/mL | 40 µM |

| 1-(Bromo-1,3-thiazol-5-yl)ethan-1-one | Higher MIC | Lower IC50 |

| 2-(Chloro-thiazolyl)-ethanone | Moderate MIC | Moderate IC50 |

The comparative analysis highlights that while similar compounds exhibit varying degrees of activity, the dibromo derivative stands out for its potent effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Dibromo-1,3-thiazol-5-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including bromination of thiazole precursors. For example, the Hantzsch reaction is widely used to construct the thiazole core, followed by regioselective bromination. Key parameters for optimization include:

- Temperature : Controlled bromination at 0–25°C to avoid over-substitution.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.

- Catalysts : Lewis acids (e.g., AlCl₃) may improve bromine activation .

- Validation : Monitor intermediates via TLC and characterize final products using and mass spectrometry.

Q. How is the molecular structure of this compound characterized experimentally?

- Techniques :

- X-ray crystallography : Resolve atomic positions and confirm dibromo-substitution patterns. Use SHELX programs for refinement (e.g., SHELXL-2018 for high-resolution data) .

- Spectroscopy : to identify carbonyl (C=O) and thiazole ring carbons.

Advanced Research Questions

Q. How can contradictions in crystallographic data for dibromothiazole derivatives be resolved?

- Approach :

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H⋯Br, Br⋯π) contributing to packing discrepancies. For example, in related thiazoles, H⋯H (37.6%) and halogen interactions dominate .

- Software Tools : Use CrystalExplorer 17.5 to map surfaces and generate 2D fingerprint plots (Fig. 8 in ).

- Example Table :

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | 37.6 |

| Br⋯H/H⋯Br | ~15–20* |

| C=O⋯π | 7.6 |

| *Estimated based on analogous brominated systems . |

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to evaluate electrophilic centers. The C5 position on the thiazole ring often shows higher electron deficiency due to bromine’s inductive effects.

- Molecular Electrostatic Potential (MEP) Maps : Identify regions susceptible to nucleophilic attack (e.g., carbonyl carbon vs. thiazole C5) .

- Validation : Compare computed activation energies with experimental kinetic data for SNAr reactions.

Q. How can researchers analyze the biological activity of this compound against enzymatic targets?

- Protocol :

Enzymatic Assays : Test inhibitory effects on kinases or proteases (IC₅₀ determination). For example, thiazole derivatives often target DNA gyrase in antibacterial studies .

Molecular Docking : Use AutoDock Vina to simulate binding modes. Prioritize hydrogen bonding with active-site residues (e.g., N–H⋯O interactions observed in crystal structures) .

SAR Studies : Modify substituents (e.g., replacing Br with Cl) to correlate electronic effects with activity .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

- Troubleshooting Steps :

Re-optimize Computational Models : Ensure solvent effects (e.g., PCM for ethanol) are included in DFT simulations.

Check Crystal Packing Effects : Solid-state NMR or temperature-dependent IR can reveal intermolecular interactions distorting spectral peaks .

Validate with Alternative Techniques : If signals overlap, use -DEPT or HSQC for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.